molecular formula C10H10N4O4 B13986123 1,1'-(4,6-Dinitro-1,3-phenylene)bis(aziridine) CAS No. 27091-25-4

1,1'-(4,6-Dinitro-1,3-phenylene)bis(aziridine)

Cat. No.: B13986123
CAS No.: 27091-25-4
M. Wt: 250.21 g/mol
InChI Key: XRZSIFWILGJUOC-UHFFFAOYSA-N
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Description

Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) is a compound that belongs to the class of aziridines, which are three-membered cyclic organic heterocyclic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of two aziridine groups attached to a 4,6-dinitro-1,3-phenylene moiety. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) typically involves the reaction of 4,6-dinitro-1,3-phenylenediamine with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amines: Formed from nucleophilic ring-opening reactions.

    Hydroxylamines and Amines: Formed from reduction of nitro groups.

    Substituted Phenylene Compounds: Formed from substitution reactions

Mechanism of Action

The mechanism of action of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) involves the high reactivity of the aziridine rings. The ring strain makes the aziridine groups highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro groups on the phenylene moiety can undergo redox reactions, further contributing to the compound’s reactivity. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

27091-25-4

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

1-[5-(aziridin-1-yl)-2,4-dinitrophenyl]aziridine

InChI

InChI=1S/C10H10N4O4/c15-13(16)9-6-10(14(17)18)8(12-3-4-12)5-7(9)11-1-2-11/h5-6H,1-4H2

InChI Key

XRZSIFWILGJUOC-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N3CC3

Origin of Product

United States

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